Diethyl (1-Methyl-5-pyrazolyl)phosphonate
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Overview
Description
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is an organophosphorus compound that features a pyrazole ring substituted with a phosphonate group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of both pyrazole and phosphonate moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-Methyl-5-pyrazolyl)phosphonate can be synthesized through a one-pot three-component reaction involving pyrazolones, arylaldehydes, and triethyl phosphite in the presence of a catalyst such as ethylenediammonium diacetate . This method is advantageous due to its environmentally benign nature, mild reaction conditions, high yields, and ease of handling.
Industrial Production Methods
Industrial production of this compound typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-Methyl-5-pyrazolyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Diethyl (1-Methyl-5-pyrazolyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl (1-Methyl-5-pyrazolyl)phosphonate involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The antioxidant activity is due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolylphosphonates and phosphonate derivatives such as:
- Diethyl benzylphosphonates
- Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates
Uniqueness
Diethyl (1-Methyl-5-pyrazolyl)phosphonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its synthesis is also relatively straightforward and environmentally friendly, making it an attractive compound for various applications .
Properties
Molecular Formula |
C8H15N2O3P |
---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-1-methylpyrazole |
InChI |
InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WVORIUCOBGTRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=NN1C)OCC |
Origin of Product |
United States |
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